molecular formula C10H18N2O5S B7190491 Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate

Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate

Cat. No.: B7190491
M. Wt: 278.33 g/mol
InChI Key: IFDWXUBLLDYDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted sulfonamides

Scientific Research Applications

Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
  • Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-7(11-18(3,15)16)9(13)12-6-4-5-8(12)10(14)17-2/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDWXUBLLDYDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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